Uridine Diphosphate-GlcNaz

Glycobiology Enzyme Kinetics Metabolic Engineering

Standard UDP-GlcNAc lacks a bioorthogonal handle, precluding direct detection of O-GlcNAcylated proteins. UDP-GlcNAz resolves this by supplying an azide-functionalized donor substrate compatible with CuAAC/SPAAC click chemistry for fluorescent labeling, enrichment, and MS-based identification of glycosylated targets. • Direct OGT sugar donor for O-GlcNAcylation; pair with OGT(M130A) mutant for 2.2-fold enhanced labeling efficiency. • Enables non-radioactive, high-throughput OGT activity screening in Ni-NTA plate format. • Supplied as ≥95% pure disodium salt; ambient shipping with global availability.

Molecular Formula C15H21N5Na2O16P2
Molecular Weight 635.279
CAS No. 1355005-50-3
Cat. No. B583197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine Diphosphate-GlcNaz
CAS1355005-50-3
SynonymsUridine 5’-(trihydrogen diphosphate) P’-(2-azido-2-deoxy-α-D-glucopyranosyl) Ester Sodium Salt
Molecular FormulaC15H21N5Na2O16P2
Molecular Weight635.279
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-])O)O.[Na+].[Na+]
InChIInChI=1S/C15H23N5O16P2.2Na/c16-19-18-8-11(25)9(23)5(3-21)34-14(8)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27;;/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27);;/q;2*+1/p-2/t5?,6-,8?,9-,10?,11?,12?,13-,14-;;/m1../s1
InChIKeyDOUDOKFJOZTLBN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-GlcNAz: Azido-Modified Bioorthogonal Sugar Nucleotide


Uridine Diphosphate-GlcNaz (UDP-GlcNAz; CAS 1355005-50-3) is a synthetic, azido-modified sugar nucleotide analog of the essential metabolite UDP-N-acetylglucosamine (UDP-GlcNAc) . It serves as a functionalized donor substrate for a range of glycosyltransferases, including O-GlcNAc transferase (OGT) [1], and is a critical tool in glycobiology for metabolic glycan labeling and bioorthogonal chemistry . The compound is typically provided as a disodium salt with high purity (≥95%) .

Donor substrate Azide-modified UDP-GlcNAc analog for glycosyltransferase studies
Click handle Bioorthogonal reporter for CuAAC and Staudinger ligation
Salt form Disodium salt for metabolic labeling and enzymatic assays

Why UDP-GlcNAz Outperforms Natural UDP-GlcNAc


The critical differentiation of UDP-GlcNaz lies in its N-azidoacetyl moiety, which acts as a unique bioorthogonal chemical handle [1]. While natural UDP-GlcNAc is the universal donor for N- and O-linked glycosylation, it lacks this functional group, rendering it inert to click chemistry-based detection, enrichment, and visualization strategies [2]. Substituting with UDP-GlcNAc in a metabolic labeling or in vitro glycosylation assay simply does not produce the azide-tagged glycoconjugates required for downstream analysis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger ligation [3]. Therefore, UDP-GlcNaz is not an interchangeable reagent but a specialized tool for introducing a detectable chemical reporter into glycans.

Natural UDP-GlcNAc lacks the azide handle required for click chemistry detection.
Substitution with unmodified donor fails to produce azide-tagged glycoconjugates.
UDP-GlcNAz is a specialized reporter probe; not interchangeable with native donor.

UDP-GlcNAz: Kinetics, Incorporation, and Selectivity


GlcNAc Salvage Pathway Enzyme Kinetics

UDP-GlcNaz is generated intracellularly via the GlcNAc salvage pathway. A direct head-to-head kinetic comparison of three key enzymes in this pathway—GlcNAc kinase (GNK), phospho-N-acetylglucosamine mutase (AGM1), and UDP-GlcNAc pyrophosphorylase (AGX1)—reveals how the azido modification affects substrate processing . While the enzymes tolerate the unnatural sugar, they exhibit distinct changes in Km and Vmax compared to the native GlcNAc substrates.

Salvage Pathway Kinetics
Reported
Km up to 4.2× higher for GlcNAz vs GlcNAc across GNK, AGM1, AGX1; Vmax similar for mutase/pyrophosphorylase
Supports metabolic bottleneck interpretation
In vitro recombinant enzyme assay context
Glycobiology Enzyme Kinetics Metabolic Engineering Nucleotide Sugar Metabolism

OGT Substrate Utilization Profile

O-GlcNAc transferase (OGT) accepts UDP-GlcNAz as a donor substrate, enabling the installation of O-GlcNAz modifications on target proteins [1]. However, its utilization is less efficient than that of the natural donor, UDP-GlcNAc. A study using an engineered short OGT (sOGT) demonstrated that wild-type OGT has a limited capacity for UDP-GlcNAz. Through structure-guided mutagenesis, a mutant OGT (M130A) was found to increase the relative utilization of GlcNAz by 2.2-fold compared to wild-type sOGT [2].

OGT Substrate Utilization
Head-to-head
M130A sOGT mutant shows 2.2× higher relative GlcNAz utilization compared to wild-type sOGT
Supports engineered OGT for enhanced labeling
In vitro sOGT assay with click chemistry readout
O-GlcNAcylation Glycosyltransferase OGT Enzyme Engineering

Bacterial Peptidoglycan Metabolic Labeling

UDP-GlcNAz can be efficiently synthesized in a single enzymatic step using the glycosyltransferase OleD [1]. This method contrasts sharply with traditional multi-step chemical syntheses of nucleotide sugars. The resulting UDP-GlcNAz is then accepted as a substrate in vitro and in vivo, leading to the incorporation of GlcNAz into the bacterial peptidoglycan (PG) layer. In a PG synthesis assay, fluorescent GlcNAz-labeled Lipid II was incorporated into peptidoglycan by bifunctional class A penicillin-binding proteins [1].

PG Metabolic Incorporation
Reported
One-step OleD-catalyzed UDP-GlcNAz synthesis; fluorescent GlcNAz-Lipid II incorporated into peptidoglycan in vitro and in vivo
Enables bacterial cell wall visualization
OleD enzymatic synthesis context
Bacterial Cell Wall Peptidoglycan Metabolic Labeling Click Chemistry Antibiotic Research

OGA Substrate Binding and Turnover

Beyond glycosyltransferases, the hydrolase O-GlcNAcase (OGA) also recognizes and processes the azido-modified sugar. A direct kinetic comparison using para-nitrophenyl (pNP) glycoside substrates reveals that OGA binds pNP-GlcNAz with a slightly higher affinity (lower Km) than its natural counterpart but turns it over at less than half the rate .

OGA Substrate Turnover
Reported
Km 1.36× lower, Vmax 2.14× lower for pNP-GlcNAz vs pNP-GlcNAc
Supports slower OGA-mediated removal interpretation
pNP-glycoside chromogenic assay context
O-GlcNAcase Hydrolase Enzyme Kinetics Glycobiology

Stability Comparison with Native UDP-GlcNAc

While UDP-GlcNAz is a robust tool, its azido modification introduces a degree of instability not seen with the native compound . Direct comparisons by vendors indicate that UDP-GlcNAz is slightly less stable than natural UDP-GlcNAc, particularly under high temperatures or strongly reducing environments, and is sensitive to light and moisture .

Stability Profile
Class-level
Vendor notes indicate slightly lower stability vs UDP-GlcNAc; sensitive to heat, light, and moisture
Handling context requires review
Storage at -20°C in dry, dark environment recommended
Compound Stability Storage Handling Nucleotide Sugar

Selective Heparan Sulfate Biosynthesis Inhibition

UDP-GlcNAz can act as a selective metabolic inhibitor. When cells are treated with the cell-permeable precursor Ac₄GalNAz, it is metabolized to UDP-GlcNAz. This compound then targets and disrupts heparan sulfate (HS) biosynthesis, leading to defective chain elongation and decreased HS expression, while chondroitin sulfate biosynthesis remains unaffected [1].

HS Biosynthesis Inhibition
Class-level
Ac₄GalNAz-derived UDP-GlcNAz disrupts heparan sulfate chain elongation while chondroitin sulfate remains unaffected
Supports HS pathway dissection studies
Cell culture treatment context
Glycosaminoglycan Heparan Sulfate Metabolic Inhibition Cancer Biology

UDP-GlcNAz: Top Research Applications


Metabolic Labeling of O-GlcNAcylated Proteins

UDP-GlcNAz is the activated donor for OGT-mediated O-GlcNAcylation. Feeding cells with the cell-permeable precursor Ac₄GlcNAz leads to intracellular conversion to UDP-GlcNAz via the salvage pathway, as detailed by the enzyme kinetics in Section 3.1. This allows for the metabolic labeling of O-GlcNAc-modified proteins with an azide handle, enabling their subsequent detection, enrichment, and identification via click chemistry-based methods (e.g., CuAAC with biotin-alkyne or fluorescent alkynes) . Researchers should be aware that native OGT has a relatively low efficiency for UDP-GlcNAz (Section 3.2), and may consider using the M130A OGT mutant for enhanced labeling [1].

Fluorescent Peptidoglycan Labeling

The one-step enzymatic synthesis of UDP-GlcNAz using OleD (Section 3.3) provides a straightforward route to this valuable probe. It is then readily incorporated into the peptidoglycan precursor Lipid II in vitro and, when fed to bacteria as GlcNAz-CNP, is integrated into the cell wall. Subsequent click chemistry with a fluorophore allows for specific visualization of peptidoglycan synthesis and architecture in both purified systems and live bacteria [2]. This application is highly relevant for studying the mechanism of action of cell wall-targeting antibiotics.

High-Throughput OGT Inhibitor Screening

The azide functionality of UDP-GlcNAz is the cornerstone of non-radioactive, high-throughput OGT assays. As described in a Ni-NTA plate format, OGT transfers GlcNAz onto an immobilized substrate, and the extent of modification is quantified using click chemistry with a fluorescent or biotinylated reporter . This method, which directly leverages the quantitative substrate properties of UDP-GlcNAz, is scalable and avoids the use of hazardous radioactive [³H]- or [¹⁴C]-UDP-GlcNAc, making it ideal for drug discovery screening campaigns.

Selective Heparan Sulfate Dissection

Researchers investigating the specific functions of heparan sulfate (HS) in cellular processes can utilize the metabolic conversion of Ac₄GalNAz to UDP-GlcNAz to selectively inhibit HS biosynthesis without affecting the closely related chondroitin sulfate pathway (Section 3.6) [3]. This approach provides a chemical alternative to genetic knockouts of HS biosynthetic enzymes, allowing for acute and tunable perturbation of HS-dependent signaling pathways in a variety of cell types.

Application
Selection Property
Validation Focus
O-GlcNAcylated protein metabolic labeling
Bioorthogonal azide reporter
OGT substrate utilization specificity
Bacterial peptidoglycan visualization
Enzymatic nucleotide sugar synthesis route
Cell wall metabolic labeling
Non-radioactive OGT inhibitor screening
Azide-based click chemistry detection
High-throughput assay compatibility
Heparan sulfate pathway dissection
Selective HS biosynthesis perturbation
Glycosaminoglycan pathway specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uridine Diphosphate-GlcNaz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.